molecular formula C13H11F6N3O4 B12446271 (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12446271
M. Wt: 387.23 g/mol
InChI Key: LLZQXLRKGIDWIY-PNHWDRBUSA-N
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Description

(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique structure, which includes a pyrazolo-pyridinyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the pyrazolo-pyridinyl group and the subsequent attachment to the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11F6N3O4

Molecular Weight

387.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H11F6N3O4/c14-12(15,16)5-1-7(13(17,18)19)21-10-4(5)2-20-22(10)11-9(25)8(24)6(3-23)26-11/h1-2,6,8-9,11,23-25H,3H2/t6-,8-,9-,11-/m1/s1

InChI Key

LLZQXLRKGIDWIY-PNHWDRBUSA-N

Isomeric SMILES

C1=C(C2=C(N=C1C(F)(F)F)N(N=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(F)(F)F

Canonical SMILES

C1=C(C2=C(N=C1C(F)(F)F)N(N=C2)C3C(C(C(O3)CO)O)O)C(F)(F)F

Origin of Product

United States

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